4-(chloromethyl)-1-methyl-1H-indazole hydrochloride

Description

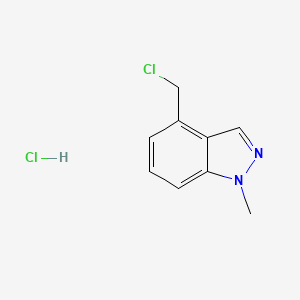

4-(Chloromethyl)-1-methyl-1H-indazole hydrochloride is a synthetic organic compound featuring an indazole core substituted with a chloromethyl (-CH₂Cl) group at the 4-position and a methyl (-CH₃) group at the 1-position, forming a hydrochloride salt. Indazole derivatives are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, conferring unique electronic and steric properties. This compound is primarily utilized as a pharmaceutical intermediate, enabling further functionalization via nucleophilic substitution at the chloromethyl group .

Properties

Molecular Formula |

C9H10Cl2N2 |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

4-(chloromethyl)-1-methylindazole;hydrochloride |

InChI |

InChI=1S/C9H9ClN2.ClH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |

InChI Key |

YJNGCPNCMKFIFE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride typically involves the chloromethylation of 1-methyl-1H-indazole. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction conditions often require a solvent like dichloromethane and a catalyst such as zinc chloride to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride, based on the evidence provided:

Key Comparisons :

Core Structure Differences: Indazole (benzene + pyrazole fusion) vs. Reactivity: The chloromethyl group in all analogs serves as a reactive site for alkylation or cross-coupling reactions. However, indazole derivatives may display slower reaction kinetics due to steric hindrance from the fused benzene ring compared to imidazoles .

Synthetic Routes :

- Chlorination with SOCl₂ is a common method for introducing the chloromethyl group, as seen in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole synthesis . This suggests that 4-(chloromethyl)-1-methyl-1H-indazole HCl could be synthesized via analogous pathways.

Physicochemical Properties: Melting points vary significantly; for example, nitro-substituted imidazoles (e.g., 120°C in ) have higher melting points than non-aromatic derivatives due to increased intermolecular interactions.

Pharmaceutical Relevance :

- Imidazole derivatives are widely used in antifungal agents (e.g., clotrimazole analogs), whereas indazoles are emerging in oncology (e.g., PARP inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.